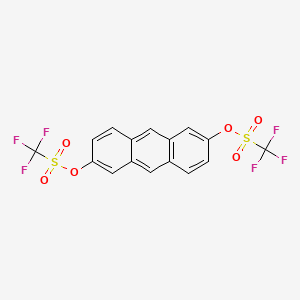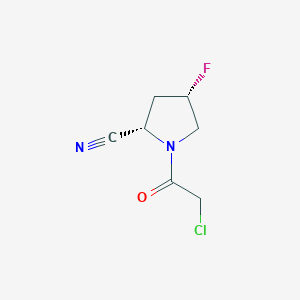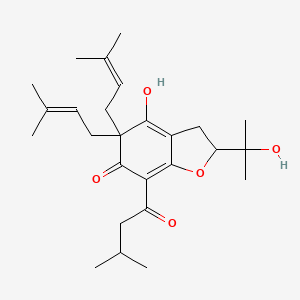
Lupulone C
Vue d'ensemble
Description
Lupulone C is an organic chemical compound with the molecular formula C26H38O4. It is a yellow powder historically used in beer brewing due to its presence in hops (Humulus lupulus). This compound is one of the beta acids found in hops resin, contributing to the bitter taste, smell, and foam stability of beer. It also possesses antimicrobial properties, making it a natural alternative to antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lupulone C involves the alkenylation of 2-acylcyclohexane-1,3,5-triones with bromides and liquid ammonia in ether as a base, yielding 4,6,6-trialkenyl derivatives (beta acids) . This method is efficient and allows for the production of this compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of hops resin, followed by purification processes to isolate the beta acids. The hops are harvested, dried, and then subjected to solvent extraction to obtain the resin. The resin is further processed to separate the alpha and beta acids, with this compound being one of the primary beta acids extracted .
Analyse Des Réactions Chimiques
Types of Reactions
Lupulone C undergoes several types of chemical reactions, including:
Oxidation: This compound is highly reactive towards oxidation, which can lead to the loss of its antimicrobial activity.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives and other oxidized products.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Lupulone C has a wide range of scientific research applications, including:
Biology: Studied for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Used in the brewing industry to enhance the flavor and stability of beer.
Mécanisme D'action
Lupulone C exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anticancer Activity: Induces apoptosis in cancer cells by activating Fas and TRAIL death receptor signaling pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
Lupulone C is part of the beta acids group found in hops, which also includes colupulone, adlupulone, and pre-/post-lupulone . Compared to these compounds, this compound is unique due to its specific molecular structure and higher reactivity towards oxidation. This makes it particularly effective as an antimicrobial agent and a potential candidate for various therapeutic applications .
Similar Compounds
- Colupulone
- Adlupulone
- Pre-lupulone
- Post-lupulone
- Humulones (alpha acids)
This compound stands out due to its potent biological activities and its historical significance in the brewing industry.
Propriétés
IUPAC Name |
4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUJFSCSONDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


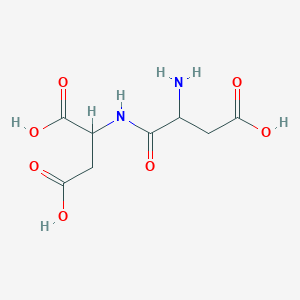


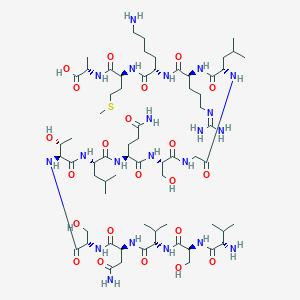
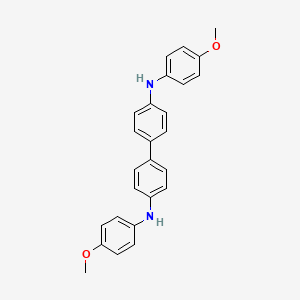
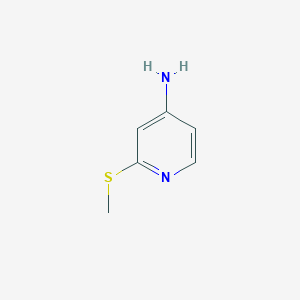
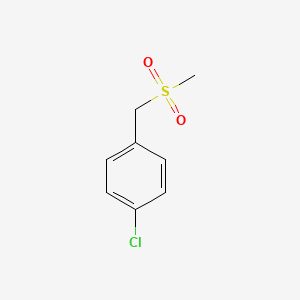
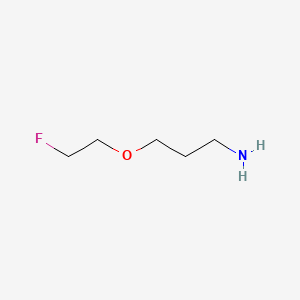
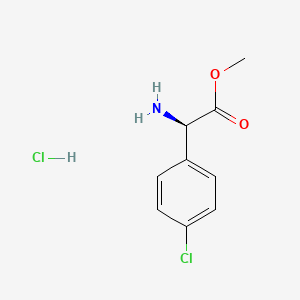
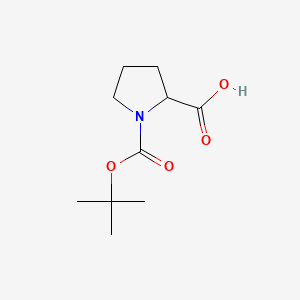
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)

